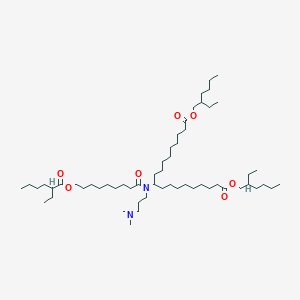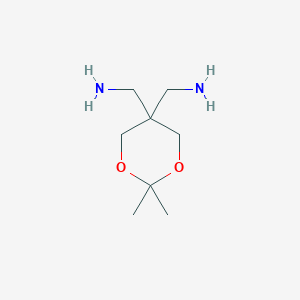![molecular formula C19H25ClN4O2 B13353699 N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide](/img/structure/B13353699.png)
N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Chlorobenzyl Intermediate: This step involves the reaction of benzyl chloride with a suitable nucleophile to introduce the chlorobenzyl group.
Cyclopentylamine Derivative Formation: The cyanocyclopentyl group can be introduced through the reaction of cyclopentylamine with cyanogen bromide.
Coupling Reactions: The final step involves coupling the chlorobenzyl intermediate with the cyanocyclopentyl derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May be investigated for its pharmacological properties and potential therapeutic uses.
Industry: Could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(methyl)amino)acetamide
- N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(propyl)amino)acetamide
Uniqueness
N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide may have unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H25ClN4O2 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-ethylamino]acetamide |
InChI |
InChI=1S/C19H25ClN4O2/c1-2-24(13-18(26)23-19(14-21)9-3-4-10-19)12-17(25)22-11-15-5-7-16(20)8-6-15/h5-8H,2-4,9-13H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
ZDHGTSBKVIXFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=C(C=C1)Cl)CC(=O)NC2(CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)






![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)


![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)
